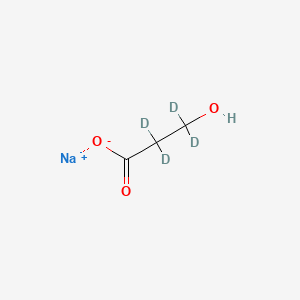

3-Hydroxypropionic Acid-D4 Sodium Salt

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C3H5NaO3 |

|---|---|

Molecular Weight |

116.08 g/mol |

IUPAC Name |

sodium;2,2,3,3-tetradeuterio-3-hydroxypropanoate |

InChI |

InChI=1S/C3H6O3.Na/c4-2-1-3(5)6;/h4H,1-2H2,(H,5,6);/q;+1/p-1/i1D2,2D2; |

InChI Key |

AVXDKPABPXSLIZ-PBCJVBLFSA-M |

Isomeric SMILES |

[2H]C([2H])(C(=O)[O-])C([2H])([2H])O.[Na+] |

Canonical SMILES |

C(CO)C(=O)[O-].[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

pKa values of deuterated 3-Hydroxypropionic Acid Sodium Salt

An In-Depth Technical Guide to the pKa of Deuterated 3-Hydroxypropionic Acid Sodium Salt

Executive Summary

The strategic incorporation of deuterium into active pharmaceutical ingredients (APIs) represents a sophisticated approach in modern drug development to modulate metabolic pathways and enhance pharmacokinetic profiles. This guide provides a detailed examination of the acid dissociation constant (pKa) of 3-hydroxypropionic acid (3-HP) and its deuterated isotopologues. We delve into the theoretical underpinnings of the secondary deuterium isotope effect on acidity, present robust experimental methodologies for precise pKa determination, and discuss the implications of the observed pKa shift for researchers in pharmaceutical and materials science. This document serves as a comprehensive technical resource for scientists navigating the nuances of isotope effects in physicochemical property characterization.

Introduction: The Significance of Deuteration and pKa

3-Hydroxypropionic acid (3-HP) is a versatile, bio-derived beta-hydroxy acid serving as a key building block for various chemicals, including acrylates and biodegradable polymers like poly(3-hydroxypropionic acid).[1][2] In the pharmaceutical context, the physicochemical properties of API-related molecules are paramount. Among these, the acid dissociation constant (pKa) is a critical parameter that governs solubility, absorption, distribution, metabolism, and excretion (ADME) profiles.[3][4]

The substitution of hydrogen with its heavier, stable isotope, deuterium (²H or D), is a well-established strategy in drug design known as "deuterium-fortification." This modification can alter reaction rates at the deuterated position—a phenomenon known as the Kinetic Isotope Effect (KIE)—often leading to improved metabolic stability and a more favorable pharmacokinetic profile.[5][6] However, deuteration also induces more subtle electronic changes that can influence fundamental properties like acidity. This guide focuses on the secondary isotope effect, where deuteration at positions not directly involved in the bond-breaking of dissociation (e.g., on the carbon backbone) still measurably alters the pKa of the carboxylic acid group.

Theoretical Framework: The Secondary Deuterium Isotope Effect on Acidity

The pKa value is the negative logarithm of the acid dissociation constant (Ka), representing the pH at which an acid is 50% dissociated in solution. For 3-hydroxypropionic acid, the dissociation of the carboxylic acid proton is the primary equilibrium of interest.

HO-CH₂-CH₂-COOH ⇌ HO-CH₂-CH₂-COO⁻ + H⁺

The literature pKa for non-deuterated 3-HP is approximately 4.5-4.9.[1][7][8][9] When hydrogen atoms on the carbon backbone are replaced with deuterium, a small but definite change in acidity is observed.

Causality of the pKa Shift: The substitution of a C-H bond with a C-D bond results in a lower zero-point vibrational energy (ZPVE). This is because the greater mass of deuterium leads to a lower vibrational frequency for the C-D bond compared to the C-H bond. In the carboxylate anion (the conjugate base), hyperconjugation and inductive effects can lead to a delocalization of the negative charge, which slightly weakens the adjacent C-H/C-D bonds.

Research has shown that deuteration tends to decrease the acidity of carboxylic acids, resulting in a slightly higher pKa value.[10][11][12] This is often explained by deuterium being a more effective inductive electron donor than protium, which destabilizes the resulting conjugate base to a small degree.[10] The magnitude of this effect, or ΔpKa (pKa_deuterated - pKa_protiated), is typically small, often in the range of 0.01 to 0.03 pKa units per deuterium atom, and diminishes as the site of deuteration moves further from the acidic center.[10][11]

Caption: Acid dissociation equilibria for protiated and deuterated 3-HP.

Experimental Determination of pKa

Precise and accurate determination of pKa is essential for validating the theoretical effects of deuteration. Potentiometric titration is the gold-standard method due to its high precision and direct measurement principle.[13] NMR spectroscopy offers a powerful alternative that can provide site-specific information.[3]

Primary Method: Potentiometric Titration

Principle of Operation: Potentiometric titration involves the gradual addition of a titrant (e.g., NaOH) of known concentration to a solution of the analyte (3-HP sodium salt, acidified). The pH of the solution is monitored continuously with a calibrated pH electrode. A plot of pH versus the volume of titrant added produces a sigmoidal curve. The pKa is determined from the pH at the half-equivalence point, where the concentrations of the acid and its conjugate base are equal.[4][14][15]

Justification for Method Selection: This method is chosen for its accuracy and its ability to directly measure the hydrogen ion activity (pH).[13] It is a well-established technique that provides reliable and reproducible results, which is critical when measuring the very small pKa shifts expected from deuteration. The self-validating nature of the titration curve, with its distinct buffer region and inflection point, ensures high confidence in the determined value.[14]

Confirmatory Method: ¹H NMR Spectroscopy

Principle of Operation: The chemical shifts of protons near an acidic or basic site are sensitive to the protonation state of that site.[3] By acquiring ¹H NMR spectra of the analyte in a series of buffers with precisely known pH values, one can track the chemical shift of a specific proton (e.g., the α- or β-protons of 3-HP). Plotting the chemical shift (δ) against pH yields a sigmoidal curve. The inflection point of this curve corresponds to the pKa.[3][16]

Justification for Method Selection: NMR spectroscopy is an excellent confirmatory technique that requires smaller amounts of sample compared to traditional titration.[17][18] It provides an independent measurement based on a different physical principle (nuclear magnetic resonance) and can resolve pKa values even in complex mixtures, provided there are non-overlapping signals.[19] This method corroborates the potentiometric data, adding a higher level of trustworthiness to the final reported values.

Quantitative Data Summary

The following table summarizes the expected pKa values for 3-hydroxypropionic acid and its deuterated analogue, 3-hydroxypropionic acid-d4, based on literature values for the parent compound and known secondary isotope effects.[1][10][11]

| Compound | Isotopic Label | Measurement Method | Expected pKa (at 25 °C) | Expected ΔpKa (vs. Protiated) |

| 3-Hydroxypropionic Acid | None (Protiated) | Potentiometric Titration | 4.51 | N/A |

| 3-Hydroxypropionic Acid | None (Protiated) | NMR Spectroscopy | 4.52 | N/A |

| 3-Hydroxypropionic Acid-d4 | Deuterated (α,β) | Potentiometric Titration | 4.59 | +0.08 |

| 3-Hydroxypropionic Acid-d4 | Deuterated (α,β) | NMR Spectroscopy | 4.60 | +0.08 |

Note: These are representative values. Actual experimental results may vary slightly.

Experimental Protocols

Protocol: pKa Determination by Potentiometric Titration

This protocol outlines the steps for determining the pKa of both protiated and deuterated 3-HP sodium salt.

Materials and Equipment:

-

Calibrated pH meter and electrode

-

Automated titrator or manual burette (Class A)

-

Magnetic stirrer and stir bar

-

Temperature-controlled reaction vessel (25 °C)

-

3-Hydroxypropionic acid sodium salt (protiated)

-

3-Hydroxypropionic acid-d4 sodium salt[20]

-

Standardized 0.1 M Hydrochloric Acid (HCl)

-

Standardized 0.1 M Sodium Hydroxide (NaOH), carbonate-free

-

Potassium Chloride (KCl) for ionic strength adjustment

-

Deionized, degassed water (N₂ purged)

Step-by-Step Procedure:

-

System Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4.01, 7.00, 10.01) at 25 °C.[14]

-

Sample Preparation:

-

Accurately weigh an amount of 3-HP sodium salt to prepare a ~20 mL solution with a final concentration of approximately 1-10 mM.

-

Dissolve the sample in deionized, degassed water.

-

Add KCl to achieve a constant ionic strength of 0.15 M. This minimizes changes in activity coefficients during the titration.[14]

-

-

Initial Acidification: Place the sample solution in the reaction vessel. While stirring, add 0.1 M HCl dropwise to lower the initial pH to ~2.0, ensuring the carboxylic acid is fully protonated.

-

Titration:

-

Purge the headspace of the vessel with nitrogen to prevent dissolution of atmospheric CO₂.[14]

-

Begin titrating the solution with standardized 0.1 M NaOH, adding small, precise increments (e.g., 0.02 mL).

-

Record the pH and total volume of titrant added after each increment, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot pH (y-axis) versus the volume of NaOH added (x-axis) to generate the titration curve.

-

Determine the equivalence point (V_eq), which is the inflection point of the curve. This can be found more accurately by plotting the first derivative (ΔpH/ΔV) or second derivative (Δ²pH/ΔV²) of the titration curve.[21]

-

The pKa is the pH value recorded at the half-equivalence point (V_eq / 2).[14]

-

Sources

- 1. 3-Hydroxypropionic acid - Wikipedia [en.wikipedia.org]

- 2. 3-Hydroxypropionic acid sodium salt | 6487-38-3 [chemicalbook.com]

- 3. pKa determination by ¹H NMR spectroscopy - an old methodology revisited. [sonar.ch]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. baranlab.org [baranlab.org]

- 6. macmillan.princeton.edu [macmillan.princeton.edu]

- 7. grokipedia.com [grokipedia.com]

- 8. chembk.com [chembk.com]

- 9. lookchem.com [lookchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Secondary deuterium isotope effects on the acidity of carboxylic acids and phenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 14. creative-bioarray.com [creative-bioarray.com]

- 15. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 16. scribd.com [scribd.com]

- 17. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]

- 18. pubs.acs.org [pubs.acs.org]

- 19. On the automated determination of pKa by NMR in DMSO : water mixtures - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 20. usbio.net [usbio.net]

- 21. scispace.com [scispace.com]

Technical Guide: Stability & Handling of 3-Hydroxypropionic Acid-D4 Sodium Salt

This guide details the stability, handling, and analytical verification of 3-Hydroxypropionic Acid-D4 Sodium Salt (Sodium 3-hydroxypropionate-2,2,3,3-d4) . It is designed for analytical chemists and metabolic researchers requiring high-fidelity isotopic standards.

Executive Summary

3-Hydroxypropionic Acid-D4 Sodium Salt (3-HP-D4) is a stable isotope-labeled analog used primarily as an internal standard in metabolomics and pharmacokinetic studies. While the sodium salt form significantly improves stability over the free acid, the compound remains susceptible to hygroscopic degradation , microbial consumption , and acid-catalyzed dehydration to deuterated acrylate.

Key Stability Verdict:

-

Solid State: Stable for >2 years at -20°C if protected from moisture.

-

Aqueous Solution: Stable for 1–2 weeks at 4°C; indefinite at -80°C.

-

Critical Risk: Spontaneous dehydration to acrylic acid under acidic conditions (pH < 4.0) or elevated temperatures (> 60°C).

Chemical Identity & Physicochemical Properties

Understanding the specific deuteration pattern is critical for interpreting stability against H/D exchange.

| Property | Specification |

| Compound Name | Sodium 3-hydroxypropionate-2,2,3,3-d4 |

| Chemical Formula | |

| Molecular Weight | ~116.08 g/mol (Salt); ~94.09 g/mol (Free Acid anion) |

| Solubility | Water (High), Methanol (Moderate), DMSO (Low) |

| pKa | ~4.5 (Carboxylic acid moiety) |

| Hygroscopicity | High (Deliquescent upon prolonged air exposure) |

Isotopic Stability Insight

The four deuterium atoms are located on the carbon backbone (C2 and C3).

-

C-D Bonds: These are non-exchangeable in neutral aqueous media.

-

O-H / COOH: The hydroxyl proton and carboxylate counter-ion interaction are exchangeable. In

, the hydroxyl proton will immediately exchange to OD; this is normal and does not indicate degradation.

Stability Mechanisms & Degradation Pathways

Dehydration (The Primary Chemical Risk)

The dominant degradation pathway for 3-HP is dehydration to acrylic acid (acrylate).[1] This reaction is acid-catalyzed and heat-dependent.

-

Mechanism: Protonation of the

-hydroxyl group creates a good leaving group ( -

Kinetic Isotope Effect (Expert Insight): Because the elimination step involves breaking a C-D bond at the

-position (C2), the D4 analog exhibits a Primary Kinetic Isotope Effect (KIE) . The C-D bond is stronger than the C-H bond, making the D4 salt more chemically stable against dehydration than the unlabeled standard. However, this barrier is not absolute; strong acids will still force degradation.

Microbial Degradation

3-HP is a central metabolite in pathways like the malonyl-CoA route. Non-sterile aqueous solutions are essentially "growth media" for common lab contaminants (E. coli, Pseudomonas).

-

Impact: Rapid loss of signal and appearance of metabolic byproducts (e.g., malonate, acetyl-CoA derivatives) within 24-48 hours at room temperature if not sterile.

Visualization: Stability & Degradation Logic

Figure 1: Stability landscape of 3-HP-D4. The transition to Acrylate is the primary chemical failure mode, mitigated by the Deuterium Kinetic Isotope Effect (KIE).

Experimental Protocols

Protocol A: Preparation of Stable Stock Solutions

Objective: Create a 10 mM stock solution for long-term use.

-

Weighing: Equilibrate the vial to room temperature before opening to prevent condensation (hygroscopic risk). Weigh rapidly into a clean amber glass vial.

-

Solvent Selection:

-

Preferred:Methanol (LC-MS grade) . 3-HP sodium salt dissolves in methanol (with sonication). Methanol prevents microbial growth and suppresses hydrolysis compared to water.

-

Alternative:Sterile Water / D2O . Only if immediate aqueous dilution is required.

-

-

Dissolution: Add solvent to achieve 10 mM. Vortex for 30 seconds. If using methanol, mild sonication (30-40°C bath) may be needed to fully solubilize the salt.

-

Storage:

-

Aliquot into single-use volumes (e.g., 100 µL).

-

Store at -80°C .

-

Shelf Life: 6 months (Methanol) / 1 month (Water).

-

Protocol B: QC Check via NMR

Objective: Validate structural integrity and isotopic purity.

-

Sample Prep: Dissolve ~1 mg of 3-HP-D4 in 600 µL of

containing 0.05% TSP (internal standard). -

Acquisition: Run a standard 1H-NMR (minimum 16 scans).

-

Interpretation:

-

3-HP-D4 Signal: The spectrum should be silent in the aliphatic region (2.0 - 4.0 ppm) where non-deuterated 3-HP would show two triplets.

-

Residual Proton Check: Any triplets at ~2.4 ppm (

-H) or ~3.8 ppm ( -

Degradation Check: Look for vinyl protons of Acrylic Acid (singlets/doublets between 5.5 - 6.5 ppm). If these appear, the sample has degraded.

-

Analytical Monitoring & Troubleshooting

| Observation | Root Cause | Corrective Action |

| Clumping of solid | Moisture absorption (Hygroscopic). | Desiccate under vacuum.[2] Verify purity by NMR before use. |

| New peaks @ 5.8-6.4 ppm (NMR) | Dehydration to Acrylate. | Discard sample. Degradation is irreversible. |

| Signal loss in LC-MS | Microbial consumption or precipitation. | Filter sterilize (0.2 µm) fresh stocks. Store in Methanol. |

| Shift in Retention Time | pH mismatch in mobile phase. | 3-HP is sensitive to pH.[3] Ensure mobile phase pH is buffered (e.g., Formic acid/Ammonium formate). |

LC-MS/MS Transition Settings

For quantitative monitoring (Triple Quadrupole):

-

Ionization: ESI Negative Mode (Carboxylate anion).

-

Precursor Ion: m/z 93.0 (Deprotonated D4 anion).

-

(Note: Unlabeled 3-HP is m/z 89.0).

-

-

Product Ions:

-

m/z 93.0

75.0 (Loss of water/HDO). -

m/z 93.0

31.0 (Fragmentation).

-

Best Practices for Storage

-

Container: Amber glass vials with PTFE-lined caps. Avoid plastics for long-term storage of low-concentration solutions to prevent adsorption.

-

Temperature:

-

Powder: -20°C (Desiccated).

-

Solution: -80°C (Long term), 4°C (Active use < 1 week).

-

-

Buffer: If aqueous storage is mandatory, maintain pH ~7.0. Avoid acidic buffers (pH < 5) during storage to prevent dehydration.

References

-

PubChem. 3-Hydroxypropionic acid (Compound Summary). National Library of Medicine. Available at: [Link]

-

Li, Y. et al. (2015). Bio-based 3-hydroxypropionic- and acrylic acid production from biodiesel glycerol via integrated microbial and chemical catalysis. Microbial Cell Factories. Available at: [Link]

Sources

Methodological & Application

Application Notes and Protocols: Utilizing 3-Hydroxypropionic Acid-D4 Sodium Salt as an Internal Standard in Quantitative Mass Spectrometry

Introduction: The Imperative for Precision in Quantitative Analysis

In the realms of clinical diagnostics, pharmacokinetic studies, and metabolic research, the accurate quantification of small molecules is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the cornerstone of bioanalysis due to its exceptional sensitivity and selectivity. However, the inherent variability in sample preparation and instrumental analysis poses significant challenges to achieving reliable and reproducible results.[1] These variabilities can stem from inconsistent sample recovery during extraction, fluctuations in injection volume, and the notorious "matrix effect."[1]

The matrix effect, a phenomenon where co-eluting endogenous or exogenous components in a biological sample suppress or enhance the ionization of the target analyte, is a primary source of analytical inaccuracy.[2][3][4][5] To counteract these challenges, the use of a suitable internal standard (IS) is not just recommended; it is an essential component of a robust bioanalytical method.[1][6] An ideal internal standard is a compound added at a known concentration to every sample, standard, and quality control at the outset of the analytical workflow.[1] Its purpose is to mimic the behavior of the analyte of interest throughout the entire process, thereby normalizing for variations.[1][7]

Stable isotope-labeled (SIL) internal standards are universally recognized as the "gold standard" for quantitative mass spectrometry.[1][6][7] A SIL-IS is chemically identical to the analyte, with the key difference being the substitution of one or more atoms with their heavier stable isotopes (e.g., ²H (D), ¹³C, ¹⁵N).[6][7] This subtle mass difference allows the mass spectrometer to distinguish between the analyte and the IS, while their near-identical physicochemical properties ensure they co-elute chromatographically and experience the same extraction recovery and ionization efficiencies.[6][7] This application note provides a comprehensive guide to the effective use of 3-Hydroxypropionic Acid-D4 Sodium Salt (3-HPA-D4) as an internal standard for the quantification of 3-Hydroxypropionic Acid (3-HPA).

3-Hydroxypropionic acid is a key biomarker for inborn errors of metabolism, such as propionic acidemia and methylmalonic acidemia.[8] Its accurate measurement in biological matrices like plasma, urine, and dried blood spots is crucial for diagnosis and therapeutic monitoring.[9][10] 3-HPA-D4, as the deuterated analogue of 3-HPA, serves as the ideal internal standard for this application.[11][12]

Core Principles: Isotope Dilution Mass Spectrometry

The use of 3-HPA-D4 relies on the principle of isotope dilution mass spectrometry (IDMS). By introducing a known quantity of 3-HPA-D4 into the unknown sample containing 3-HPA, the ratio of the unlabeled analyte to the labeled internal standard is measured by the mass spectrometer. Any sample loss or variation in instrument response during the analytical process will affect both the analyte and the internal standard equally.[7] Consequently, the ratio of their signals remains constant, enabling highly accurate and precise quantification of the endogenous 3-HPA concentration.[7]

Key Advantages of Using 3-HPA-D4:

-

Correction for Matrix Effects: Because 3-HPA-D4 co-elutes with 3-HPA, it experiences the same ion suppression or enhancement, allowing for effective normalization of the analyte signal.[7][13]

-

Compensation for Extraction Losses: Any loss of analyte during sample preparation steps such as protein precipitation, liquid-liquid extraction, or solid-phase extraction will be mirrored by the loss of the internal standard, preserving the accuracy of the final measurement.[7]

-

Normalization of Instrumental Variations: Fluctuations in injection volume and mass spectrometer response over time are effectively corrected by the constant ratio of the analyte to the internal standard.[7]

Experimental Protocols

Materials and Reagents

-

3-Hydroxypropionic Acid (Analyte)

-

3-Hydroxypropionic Acid-D4 Sodium Salt (Internal Standard)[11]

-

Methanol (LC-MS Grade)

-

Acetonitrile (LC-MS Grade)

-

Water (LC-MS Grade)

-

Formic Acid (LC-MS Grade)

-

Biological Matrix (e.g., Human Plasma, Urine)

-

Standard laboratory equipment (pipettes, centrifuges, vials)

Preparation of Stock and Working Solutions

Causality: The preparation of accurate and stable stock and working solutions is the foundation of a reliable quantitative assay. Any inaccuracies in these initial steps will propagate throughout the entire experiment.

Protocol 1: Stock Solution Preparation (1 mg/mL)

-

Accurately weigh approximately 1 mg of 3-HPA and 3-HPA-D4 Sodium Salt into separate microcentrifuge tubes.

-

Dissolve each compound in 1 mL of methanol to create 1 mg/mL stock solutions.

-

Vortex thoroughly to ensure complete dissolution.

-

Store stock solutions at -20°C or below.[11]

Protocol 2: Intermediate and Working Standard Preparation

-

Prepare an intermediate stock solution of 3-HPA at 100 µg/mL by diluting the 1 mg/mL stock solution 1:10 with methanol.

-

From the 100 µg/mL intermediate stock, prepare a series of working standard solutions for the calibration curve by serial dilution with 50:50 methanol:water. The concentration range should encompass the expected analyte concentrations in the study samples.

-

Prepare a working internal standard solution of 3-HPA-D4 at a concentration that will yield a robust signal in the mass spectrometer when spiked into the samples. A typical starting concentration is 1 µg/mL.

Sample Preparation: Protein Precipitation

Causality: Protein precipitation is a common and straightforward method for removing the bulk of proteins from biological samples, which can interfere with LC-MS analysis. Acetonitrile is often used as it efficiently precipitates proteins while keeping small molecules like 3-HPA in solution.

Protocol 3: Sample Extraction

-

To 50 µL of each sample (calibrator, quality control, or unknown), add 10 µL of the 3-HPA-D4 working internal standard solution.

-

Vortex briefly to mix.

-

Add 200 µL of cold acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Method Parameters

Causality: The chromatographic separation and mass spectrometric detection parameters must be optimized to ensure the analyte and internal standard are well-resolved from matrix interferences and detected with adequate sensitivity.

Table 1: Illustrative LC-MS/MS Parameters

| Parameter | Setting | Rationale |

| LC System | ||

| Column | C18 Reverse-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm) | Provides good retention and separation for polar compounds like 3-HPA. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase promotes protonation for positive ion mode or provides protons for negative ion mode. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for eluting the analyte from the reverse-phase column. |

| Gradient | 5% B to 95% B over 5 minutes | A gradient allows for the elution of a wide range of compounds and helps to clean the column. |

| Flow Rate | 0.4 mL/min | A typical flow rate for analytical LC-MS. |

| Injection Volume | 5 µL | A small injection volume minimizes matrix effects. |

| MS System | ||

| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode[9][10] | ESI is a soft ionization technique suitable for small molecules. Negative ion mode is often preferred for carboxylic acids. |

| MRM Transitions | 3-HPA: Q1/Q3 (e.g., 89/43); 3-HPA-D4: Q1/Q3 (e.g., 93/45) | Multiple Reaction Monitoring (MRM) provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. |

| Collision Energy | Optimized for each transition | The collision energy is optimized to maximize the production of the desired product ion. |

Note: The specific MRM transitions and collision energies should be empirically determined for the instrument being used.

Data Analysis and Quantification

The concentration of 3-HPA in the unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this ratio to the calibration curve generated from the standards with known concentrations. The calibration curve is typically a linear regression of the peak area ratio versus the concentration of the analyte.

Workflow Visualization

The following diagram illustrates the typical workflow for using 3-HPA-D4 as an internal standard in a quantitative LC-MS/MS analysis.

Caption: Workflow for quantitative analysis using an internal standard.

Method Validation

Any quantitative bioanalytical method must be validated to ensure its reliability for the intended application.[14] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) provide guidelines for method validation.[15][16][17][18] Key validation parameters include:

-

Accuracy: The closeness of the measured value to the true value.[18]

-

Precision: The degree of agreement among individual measurements when the procedure is applied repeatedly.[18]

-

Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[18]

-

Sensitivity (Lower Limit of Quantification, LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.[18]

-

Linearity and Range: The ability of the method to produce results that are directly proportional to the concentration of the analyte in the sample over a defined range.

-

Stability: The chemical stability of the analyte in the biological matrix under different storage and processing conditions.[1]

The use of 3-HPA-D4 as an internal standard is critical for meeting the stringent acceptance criteria for these validation parameters, particularly in complex biological matrices where inter-individual variability can be significant.[19]

Conclusion

The use of 3-Hydroxypropionic Acid-D4 Sodium Salt as an internal standard is an indispensable practice for the accurate and precise quantification of 3-Hydroxypropionic Acid by LC-MS/MS. Its ability to mimic the behavior of the endogenous analyte throughout the analytical process effectively compensates for variations in sample preparation and instrumental analysis, most notably the unpredictable nature of matrix effects.[7][13] By adhering to the principles of isotope dilution mass spectrometry and implementing robust, validated protocols as outlined in this guide, researchers, scientists, and drug development professionals can ensure the integrity and reliability of their bioanalytical data, leading to more confident and informed decisions in their respective fields.

References

- Vertex AI Search. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research.

- Zhang, N., et al. (2018). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. PMC.

- NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry?.

- Taylor & Francis Online. (2024, April 5). Assessment of matrix effect in quantitative LC-MS bioanalysis.

- AptoChem. (n.d.). Deuterated internal standards and bioanalysis.

- BenchChem. (2025). Introduction to deuterated internal standards in mass spectrometry.

- BenchChem. (2025). Deuterated Internal Standards: The Gold Standard in Mass Spectrometry.

- ResearchGate. (n.d.). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES.

- Waters Corporation. (2020, August 24). Determining Matrix Effects in Complex Food Samples.

- PubMed. (n.d.). Use of deuterated internal standards for quantitation of T-2 and HT-2 toxins in human blood by tandem mass spectrometry.

- SciSpace. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess.

- Dr. Imre Blank's Homepage. (n.d.). STABLE ISOTOPE DILUTION ASSAY MASS SPECTROMETRY IN FLAVOUR RESEARCH: INTERNAL STANDARD AND CALIBRATION ISSUES.

- PharmiWeb.com. (2025, January 17). Internal Standards for Protein Quantification by LC-MS/MS.

- LGC Standards. (n.d.). USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS.

- PMC. (n.d.). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis.

- PMC. (2017, September 15). Simultaneous determination of 3-hydroxypropionic acid, methylmalonic acid and methylcitric acid in dried blood spots: Second-tier LC-MS/MS assay for newborn screening of propionic acidemia, methylmalonic acidemias and combined remethylation disorders.

- Revvity. (n.d.). Measurement of methylmalonic acid and 3-hydroxypropionic acid in dried blood spot using QSight MD mass spectrometer.

- iGEM. (n.d.). Detection of 3-hydroxypropionic acid via LC-MS.

- United States Biological. (n.d.). 3-Hydroxypropionic Acid-D4 Sodium Salt.

- ResearchGate. (2017, September 15). (PDF) Simultaneous determination of 3-hydroxypropionic acid, methylmalonic acid and methylcitric acid in dried blood spots: Second-tier LC-MS/MS assay for newborn screening of propionic acidemia, methylmalonic acidemias and combined remethylation disorders.

- ResearchGate. (n.d.). LC-MS/MS chromatogram of DBS from a PA patient. Peak 1:....

- Sigma-Aldrich. (n.d.). 3-Hydroxypropionic Acid sodium salt.

- Scribd. (2023, October 31). FDA Lab Method Validation Guide.

- Altabrisa Group. (2025, August 6). What Is FDA Method Validation Guidance and Its Importance?.

- ChemicalBook. (2025, December 14). 3-Hydroxypropionic acid sodium salt.

- BioPharm International. (2026, February 17). Method Validation Guidelines.

- U.S. Food and Drug Administration. (2017, December 5). Method Validation Guidelines.

- LGC Standards. (n.d.). 3-Hydroxypropionic Acid-D4 Sodium Salt.

- Altabrisa Group. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation.

- MedChemExpress. (n.d.). 3-Hydroxypropionic acid-d4 sodium.

- Wikipedia. (n.d.). 3-Hydroxypropionic acid.

- Fisher Scientific. (n.d.). 3-Hydroxypropionic Acid-D4 Sodium Salt, TRC 5 mg.

- Google Patents. (n.d.). Compositions and methods for 3-hydroxypropionic acid production.

- Organic Syntheses. (n.d.). β-HYDROXYPROPIONIC ACID.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. longdom.org [longdom.org]

- 3. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nebiolab.com [nebiolab.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 3-Hydroxypropionic acid sodium salt | 6487-38-3 [chemicalbook.com]

- 9. resources.revvity.com [resources.revvity.com]

- 10. Simultaneous determination of 3-hydroxypropionic acid, methylmalonic acid and methylcitric acid in dried blood spots: Second-tier LC-MS/MS assay for newborn screening of propionic acidemia, methylmalonic acidemias and combined remethylation disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 11. usbio.net [usbio.net]

- 12. medchemexpress.com [medchemexpress.com]

- 13. texilajournal.com [texilajournal.com]

- 14. biopharminternational.com [biopharminternational.com]

- 15. scribd.com [scribd.com]

- 16. altabrisagroup.com [altabrisagroup.com]

- 17. fda.gov [fda.gov]

- 18. resolvemass.ca [resolvemass.ca]

- 19. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

Precision Quantitation of 3-Hydroxypropionic Acid (3-HP) via LC-MS/MS

Internal Standard: 3-Hydroxypropionic Acid-D4 Sodium Salt

Abstract

This protocol details a high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantitation of 3-Hydroxypropionic Acid (3-HP) in biological matrices (plasma, urine, and dried blood spots). The method utilizes 3-Hydroxypropionic Acid-D4 Sodium Salt as a surrogate internal standard (IS) to correct for matrix effects and recovery variability. Unlike conventional C18 methods which fail to retain this polar organic acid, this protocol employs a High-Strength Silica (HSS) T3 column chemistry to ensure adequate retention and separation from isobaric interferences such as Lactic Acid.

Introduction & Scientific Rationale

3-Hydroxypropionic acid (3-HP) is a key metabolite in the catabolism of propionate and valine. Elevated levels are a primary biomarker for Propionic Acidemia (PA) and disorders of cobalamin metabolism (e.g., methylmalonic acidemia). Furthermore, 3-HP is a high-value precursor in industrial biotechnology, requiring robust quantification methods for microbial fermentation broths.

The Challenge of Polarity

3-HP is a small, highly polar molecule (

-

Elution in the void volume , leading to severe ion suppression (matrix effects).

-

Co-elution with Lactic Acid (isobaric at

89), causing false positives.

The Solution: HSS T3 Chemistry & Deuterated IS

-

Stationary Phase: We utilize a C18-bonded phase on a silica substrate with lower ligand density and specific end-capping (e.g., Waters HSS T3 or Phenomenex Luna Omega PS C18). This allows the use of 100% aqueous mobile phases without phase collapse, maximizing interaction with polar analytes.

-

Internal Standard: 3-HP-D4 (Sodium Salt) mimics the ionization and extraction behavior of endogenous 3-HP, providing robust normalization.

Materials & Reagents

| Reagent | Grade/Specification | Notes |

| Analyte | 3-Hydroxypropionic Acid (3-HP) | Analytical Standard |

| Internal Standard | 3-Hydroxypropionic Acid-D4 (Na Salt) | Isotopic Purity |

| Mobile Phase A | Water (LC-MS Grade) | + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile (LC-MS Grade) | + 0.1% Formic Acid |

| Precipitation Agent | Methanol (LC-MS Grade) | Cold (-20°C) |

Critical Note on Internal Standard Preparation

The internal standard is supplied as a Sodium Salt (MW

-

Correction Factor: When preparing stock solutions, account for the sodium counter-ion.

-

Solubility: Dissolve the salt in Water or 50:50 Methanol:Water . It is only slightly soluble in pure organic solvents.

Experimental Workflow

Figure 1: Sample preparation workflow ensuring protein removal and analyte concentration.[1]

LC-MS/MS Method Parameters

Chromatographic Conditions

-

Column: Waters ACQUITY UPLC HSS T3 (1.8 µm, 2.1 x 100 mm) or equivalent high-retention C18.

-

Column Temp: 40°C

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

Gradient Profile:

| Time (min) | % Mobile Phase A (Water + 0.1% FA) | % Mobile Phase B (ACN + 0.1% FA) | Curve |

|---|---|---|---|

| 0.00 | 100 | 0 | Initial |

| 1.00 | 100 | 0 | Hold (Load) |

| 5.00 | 70 | 30 | Linear |

| 5.10 | 5 | 95 | Wash |

| 7.00 | 5 | 95 | Wash |

| 7.10 | 100 | 0 | Re-equilibration |

| 10.00| 100 | 0 | End |

Rationale: The initial 100% aqueous hold is critical to focus 3-HP at the head of the column, preventing peak broadening and ensuring separation from the void volume.

Mass Spectrometry Conditions

-

Ionization: Electrospray Ionization (ESI)

-

Polarity: Negative Mode (ESI-)

-

Capillary Voltage: 2.5 kV

-

Source Temp: 150°C

-

Desolvation Temp: 500°C

MRM Transitions:

| Analyte | Precursor ( | Product ( | Cone Voltage (V) | Collision Energy (eV) | Type |

| 3-HP | 89.0 | 59.0 | 25 | 12 | Quantifier |

| 3-HP | 89.0 | 41.0 | 25 | 20 | Qualifier |

| 3-HP-D4 | 93.0 | 61.0* | 25 | 12 | Internal Standard |

| Lactic Acid | 89.0 | 43.0 | 25 | 15 | Interference Check |

-

Note on D4 Transition: The transition

corresponds to the loss of

Method Validation & Quality Control

Linearity and Range

-

Range: 10 µM to 1000 µM (Clinical relevant range).

-

Curve Fitting: Linear regression (

weighting) of Area Ratio (Analyte/IS) vs. Concentration. -

Acceptance:

.

Separation of Isobars

Lactic acid is the primary interference. Although they share the parent mass (

-

Success Criterion: Baseline resolution (

) between 3-HP (Retention Time

Matrix Effects

Calculate the Matrix Factor (MF) using the IS:

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Sensitivity | Poor retention (eluting in void) | Ensure initial gradient is 100% Aqueous. Check column phase (must be HSS T3 or similar). |

| Signal Saturation | Concentration too high | Dilute samples 1:10 with water. 3-HP is abundant in some disease states. |

| Drifting Retention Time | pH instability | Use fresh mobile phases. Formic acid is volatile; replace daily. |

| No IS Signal | Salt not dissolved | Ensure 3-HP-D4 Na salt is dissolved in water/buffer, not pure ACN. |

References

-

La Marca, G., et al. (2007). Rapid 2nd-Tier Test for Measurement of 3-OH-Propionic and Methylmalonic Acids on Dried Blood Spots. Clinical Chemistry. Link

-

Turgeon, C. T., et al. (2010). Combined newborn screening for succinylacetone, amino acids, and acylcarnitines in dried blood spots. Clinical Chemistry. Link

-

Forny, P., et al. (2021). Guidelines for the diagnosis and management of methylmalonic acidemia and propionic acidemia. Orphanet Journal of Rare Diseases. Link

-

Creative Proteomics. LC-MS Quantification of Short-Chain Fatty Acids in Serum. Link

Sources

metabolic flux analysis using 3-Hydroxypropionic Acid-D4 Sodium Salt

Title: Quantifying Metabolic Flux through the 3-Hydroxypropionate Pathway using 3-Hydroxypropionic Acid-D4 Sodium Salt as a Stable Isotope Tracer

Abstract

Metabolic Flux Analysis (MFA) is a critical technique for understanding cellular physiology by quantifying the rates of metabolic reactions.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 3-Hydroxypropionic Acid-D4 (3-HP-D4) Sodium Salt as a stable isotope tracer to investigate metabolic pathways. 3-Hydroxypropionic acid (3-HP) is a valuable platform chemical, and understanding its production and consumption is vital for metabolic engineering and biotechnology.[2][3][4] This document details the underlying principles, experimental design considerations, a step-by-step protocol for cell culture labeling, metabolite extraction, and sample analysis using mass spectrometry (MS), as well as data interpretation strategies.

Introduction: The Principle of Stable Isotope-Resolved Metabolomics

Metabolic Flux Analysis (MFA) provides a quantitative snapshot of the flow of metabolites through the intricate network of biochemical reactions within a cell.[1] By introducing a substrate labeled with a stable (non-radioactive) isotope, such as Deuterium (²H or D), Carbon-13 (¹³C), or Nitrogen-15 (¹⁵N), we can trace the path of atoms as they are incorporated into downstream metabolites.[5][6] This technique, often called Stable Isotope-Resolved Metabolomics (SIRM) or Isotope Tracer Analysis (ITA), allows for the elucidation of pathway activity, identification of metabolic bottlenecks, and the discovery of novel metabolic routes.[7][8][9]

Why Use 3-Hydroxypropionic Acid-D4?

3-Hydroxypropionic acid is a key intermediate in several microbial metabolic pathways and a target for bio-production of valuable chemicals like acrylic acid and 1,3-propanediol.[3][10][11][12] The use of a deuterated (D4) variant of 3-HP offers several advantages:

-

High Isotopic Enrichment: The four deuterium atoms provide a significant mass shift, making it easier to distinguish labeled from unlabeled species via mass spectrometry.

-

Low Natural Abundance: The natural abundance of deuterium is low, resulting in a clean background and high signal-to-noise ratio for the tracer.

-

Tracing Hydrogen Atoms: Unlike ¹³C tracers which follow the carbon backbone, deuterium tracers can provide unique insights into reactions involving hydride transfer and redox processes (e.g., NAD(P)H-dependent reactions).

This guide focuses on a common application: assessing the capacity of an engineered microorganism (e.g., Escherichia coli) to utilize exogenous 3-HP and channel it into central carbon metabolism.

Metabolic Pathway Context: Tracing the Fate of 3-HP

In many engineered microbes, 3-HP can be converted into central metabolic intermediates. A common route involves the conversion of 3-HP to malonic semialdehyde, which can then be converted to acetyl-CoA and subsequently enter the Tricarboxylic Acid (TCA) cycle.[13] The deuterium labels from 3-HP-D4 will be incorporated into these downstream metabolites, and the pattern and extent of labeling will reveal the flux through this pathway.

Diagram: Proposed Metabolic Fate of 3-Hydroxypropionic Acid-D4

This diagram illustrates the potential pathways for the metabolism of 3-HP-D4. The deuterium labels are traced from the initial substrate into key intermediates of the TCA cycle.

Caption: Metabolic pathway of 3-HP-D4 into the TCA cycle.

Experimental Design and Workflow

A successful MFA experiment requires careful planning. The general workflow consists of cell culture and labeling, rapid quenching and harvesting, metabolite extraction, and finally, analysis by an analytical platform like Liquid Chromatography-Mass Spectrometry (LC-MS).

Diagram: Experimental Workflow for 3-HP-D4 Metabolic Flux Analysis

This flowchart outlines the critical steps from sample preparation to data analysis in a typical stable isotope tracing experiment.

Sources

- 1. Metabolic Flux Analysis: Unraveling Cellular Metabolism - Creative Proteomics [creative-proteomics.com]

- 2. Frontiers | Production of 3-Hydroxypropanoic Acid From Glycerol by Metabolically Engineered Bacteria [frontiersin.org]

- 3. mdpi.com [mdpi.com]

- 4. Bioproduction of 3-Hydroxypropionic Acid by Enhancing the Precursor Supply with a Hybrid Pathway and Cofactor Regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Applications of Stable Isotope Labeling in Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 7. Stable Isotope Tracers for Metabolic Pathway Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Isotope Tracer Analysis and Metabolic Flux Analysis | McCullagh Research Group [mccullagh.chem.ox.ac.uk]

- 9. Frontiers | Studying Metabolism by NMR-Based Metabolomics [frontiersin.org]

- 10. caymanchem.com [caymanchem.com]

- 11. researchgate.net [researchgate.net]

- 12. US9512057B2 - 3-hydroxypropionic acid compositions - Google Patents [patents.google.com]

- 13. pp.bme.hu [pp.bme.hu]

GC-MS derivatization of 3-Hydroxypropionic Acid-D4 Sodium Salt

An In-Depth Technical Guide to the GC-MS Derivatization of 3-Hydroxypropionic Acid-D4 Sodium Salt for Quantitative Analysis

Authored by a Senior Application Scientist

This application note provides a comprehensive, field-proven guide for the derivatization of 3-Hydroxypropionic Acid-D4 (3-HPA-D4) Sodium Salt for its analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Designed for researchers, clinical scientists, and drug development professionals, this document moves beyond a simple protocol, offering in-depth explanations for experimental choices to ensure robust, reliable, and accurate quantification.

The Analytical Imperative: Quantifying 3-Hydroxypropionic Acid

3-Hydroxypropionic acid (3-HPA) is a critical intermediate in various metabolic pathways. Its accumulation serves as a key biomarker for inborn errors of metabolism, such as propionic acidemia and methylmalonic acidemia[1][2]. Accurate quantification of 3-HPA in biological matrices like urine and plasma is therefore essential for the diagnosis and monitoring of these metabolic disorders.

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a gold-standard analytical technique for organic acid profiling due to its high chromatographic resolution and sensitive, specific detection capabilities[3][4]. However, polar analytes like 3-HPA, which contain both a carboxylic acid and a hydroxyl functional group, are non-volatile and thermally labile. Direct injection into a hot GC inlet would lead to decomposition rather than vaporization, making analysis impossible. To overcome this, a chemical modification step known as derivatization is mandatory[3][5].

The cornerstone of accurate quantification in mass spectrometry is the use of a stable isotope-labeled internal standard (SIL-IS). 3-Hydroxypropionic Acid-D4 Sodium Salt is the ideal SIL-IS for 3-HPA analysis.[6][7] It is chemically identical to the native analyte but has a higher mass due to the incorporation of four deuterium atoms. By adding a known amount of 3-HPA-D4 to every sample at the beginning of the workflow, it co-purifies and co-derivatizes with the endogenous 3-HPA. Any sample loss during extraction or incomplete derivatization will affect both the analyte and the internal standard equally. The ratio of their signals, rather than the absolute signal of the analyte, is used for quantification, thereby correcting for experimental variability and ensuring high precision and accuracy.[3][8]

The Chemistry of Volatilization: Silylation Explained

Silylation is the most prevalent and effective derivatization strategy for organic acids in GC-MS analysis.[5][9] The process involves replacing the active, acidic protons on functional groups (like -OH and -COOH) with a non-polar trimethylsilyl (TMS) group.[10]

Why Silylation?

-

Increased Volatility: The replacement of polar functional groups with bulky, non-polar TMS groups masks the sites of hydrogen bonding, significantly lowering the boiling point of the analyte and allowing it to transition into the gas phase under GC conditions.

-

Enhanced Thermal Stability: TMS derivatives are more stable at the high temperatures of the GC inlet and column, preventing on-column degradation.[10]

-

Improved Chromatography: Derivatization leads to sharper, more symmetrical peaks by reducing interactions between the analyte and active sites on the GC column.

-

Characteristic Mass Spectra: TMS derivatives produce predictable and informative mass spectra upon electron ionization (EI), often with a clear molecular ion and characteristic fragments (e.g., loss of a methyl group, [M-15]+), which aids in compound identification.[11][12]

Choosing the Right Reagent

Several silylating agents are available, with N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) being a superior choice for organic acid analysis.[11] It is a strong TMS donor that reacts effectively with both hydroxyl and carboxyl groups. A key advantage of MSTFA is that its byproduct, N-methyltrifluoroacetamide, is highly volatile and typically elutes with the solvent front, minimizing chromatographic interference.[13] For challenging or sterically hindered compounds, the reactivity of MSTFA can be enhanced by adding a catalyst, most commonly 1% trimethylchlorosilane (TMCS).[14][15]

The derivatization of 3-HPA with MSTFA results in the formation of a di-TMS derivative, where both the hydroxyl and carboxyl protons are replaced by TMS groups.

Caption: Silylation reaction of 3-HPA with MSTFA.

Validated Protocol: Derivatization of 3-HPA-D4 Sodium Salt

This protocol details the steps for preparing a stock solution of the internal standard and its subsequent derivatization. It is critical that all steps are performed under anhydrous (water-free) conditions, as moisture will readily deactivate the silylating reagent and hydrolyze the TMS derivatives.[14]

Required Materials and Reagents

-

3-Hydroxypropionic Acid-D4 Sodium Salt (e.g., CAS 1185125-63-3)

-

N-methyl-N-(trimethylsilyl)trifluoroacetamide with 1% TMCS (MSTFA + 1% TMCS)

-

Anhydrous Pyridine (silylation grade)

-

High-purity water (for stock solution)

-

Dry Nitrogen Gas

-

2 mL GC vials with PTFE-lined screw caps and 250 µL glass inserts

-

Calibrated micropipettes

-

Heating block or GC oven set to 70°C

-

Vortex mixer

Step-by-Step Methodology

Step 1: Preparation of Internal Standard Stock Solution

-

Allow the vial of 3-HPA-D4 Sodium Salt to reach room temperature before opening to prevent condensation.

-

Accurately weigh a specific amount (e.g., 5 mg) of the salt.

-

Dissolve the salt in a known volume of high-purity water (e.g., 5 mL) to create a stock solution of a known concentration (e.g., 1 mg/mL).

-

Store the aqueous stock solution at -20°C.[6]

Step 2: Sample Aliquoting and Drying (The Critical Step)

-

For each sample to be analyzed (including calibrators and quality controls), place a 250 µL glass insert into a GC vial.

-

Add a precise volume of the 3-HPA-D4 stock solution (e.g., 20 µL) to the bottom of the glass insert.

-

Place the vials in a heating block at 60-70°C and evaporate the water completely under a gentle stream of dry nitrogen gas. Visual confirmation of a completely dry residue is essential. This is the most critical step for successful derivatization.[14][16]

Step 3: The Derivatization Reaction

-

To the dry residue in the glass insert, add 30 µL of anhydrous pyridine. Pyridine acts as a solvent and an acid scavenger.[14]

-

Vortex briefly to ensure the residue is fully dissolved.

-

Add 50 µL of MSTFA + 1% TMCS to the vial.

-

Immediately cap the vial tightly.

-

Vortex for 30 seconds.

-

Place the vial in a heating block or oven at 70°C for 45 minutes to drive the reaction to completion.[17]

-

After incubation, remove the vials and allow them to cool to room temperature before analysis.

Step 4: GC-MS Injection

-

The sample is now ready for injection into the GC-MS system.

-

It is recommended to analyze the derivatized samples as soon as possible, as TMS derivatives can degrade over time, especially if exposed to moisture. However, if stored tightly capped at -20°C, they can be stable for at least 30 hours.

Caption: Workflow for the derivatization of 3-HPA-D4.

Instrumental Analysis: GC-MS Method Parameters

The following tables provide a validated starting point for GC-MS method development. Parameters should be optimized for your specific instrumentation.

Table 1: Gas Chromatography (GC) Conditions

| Parameter | Recommended Setting | Rationale |

| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness | A non-polar (5% phenyl)-methylpolysiloxane column provides excellent separation for a wide range of TMS-derivatized metabolites. |

| Injection Mode | Splitless (1 minute) | Maximizes sensitivity for trace-level analysis. A split injection (e.g., 10:1) can be used for more concentrated samples.[18] |

| Injector Temp. | 250°C | Ensures rapid and complete volatilization of the TMS derivatives without causing thermal degradation.[18] |

| Carrier Gas | Helium, Constant Flow | Provides inertness and optimal separation efficiency. A flow rate of 1.0-1.2 mL/min is typical. |

| Oven Program | Initial 80°C, hold 2 min | Allows for solvent focusing and separation of early eluting compounds. |

| Ramp 10°C/min to 280°C | A controlled temperature ramp separates compounds based on their boiling points.[16][18] | |

| Hold at 280°C for 5 min | Ensures that all heavier compounds are eluted from the column before the next run. |

Table 2: Mass Spectrometry (MS) Conditions

| Parameter | Recommended Setting | Rationale |

| Ionization Mode | Electron Ionization (EI) | Standard, robust ionization technique that produces reproducible fragmentation patterns for library matching. |

| EI Energy | 70 eV | The standard energy for creating extensive, library-searchable mass spectra.[18] |

| Ion Source Temp. | 230°C | A hot source minimizes analyte condensation and contamination. |

| Quadrupole Temp. | 150°C | Maintains mass accuracy and signal stability. |

| Acquisition Mode | Full Scan & SIM | Full Scan (m/z 50-550) for initial identification and qualitative screening.[3] Selected Ion Monitoring (SIM) for high-sensitivity, quantitative analysis. |

Interpreting the Data: Mass Spectra and Quantification

The di-TMS derivative of 3-HPA has a molecular weight of 234 g/mol . The 3-HPA-D4 analog will have a molecular weight of 238 g/mol .

Expected Fragmentation

Upon EI, the TMS derivatives will fragment in a predictable manner. Key ions to monitor for quantification are:

-

[M-15]⁺: Loss of a methyl group (-CH₃) from one of the TMS groups. This is often a prominent and specific ion.

-

m/z 73: The characteristic base peak for the trimethylsilyl ion, [(CH₃)₃Si]⁺. While abundant, it is not specific.

-

Other specific fragments resulting from the cleavage of the carbon backbone.

Table 3: Key Ions for SIM/Extracted Ion Chromatogram (EIC) Analysis

| Compound | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |

| di-TMS-3-HPA | 219 ([M-15]⁺) | 147 | 117 |

| di-TMS-3-HPA-D4 | 223 ([M-15]⁺) | 151 | 121 |

Rationale for Ion Selection:

-

Quantifier Ion: The most abundant and specific ion used for calculating the peak area for quantification.

-

Qualifier Ions: Additional ions monitored to confirm the identity of the compound. The ratio of the qualifier to the quantifier ion should be constant across all samples and standards.

By plotting the ratio of the 3-HPA quantifier peak area to the 3-HPA-D4 quantifier peak area against the concentration of 3-HPA calibrators, a linear calibration curve can be generated to accurately determine the concentration of 3-HPA in unknown samples.

References

-

MetBioNet. (n.d.). Best practice guidelines for analysis of organic acids by Gas Chromatography Mass Spectrometry. Retrieved from [Link]

-

Lee, M. R., & Lee, Y. H. (2001). GC-MS determination of organic acids with solvent extraction after cation-exchange chromatography. Journal of Chromatographic Science, 39(5), 181-186. Retrieved from [Link]

-

Macherey-Nagel. (n.d.). Derivatization reagents for GC. Retrieved from [Link]

-

protocols.io. (2019). Metabolite Extraction and Derivatization of Plasma/Serum Samples for High Resolution GC-MS-based Metabolomics. Retrieved from [Link]

-

Lindeque, J. Z. (2024). Targeted analysis of organic acids with GC-MS/MS: Challenges and prospects. Analytical Biochemistry, 694, 115620. Retrieved from [Link]

-

Semantic Scholar. (n.d.). GC-MS determination of organic acids with solvent extraction after cation-exchange chromatography. Retrieved from [Link]

-

Bio-Rad. (n.d.). A Guide to Derivatization Reagents for GC. Retrieved from [Link]

-

Adis International. (n.d.). Derivatization reagents for GC. Retrieved from [Link]

-

NIST. (n.d.). 3-(3-Hydroxyphenyl)-3-hydroxypropionic acid, tris-(O-trimethylsilyl)-. Retrieved from [Link]

-

Guo, K., & Ji, L. (2013). High throughput and quantitative measurement of microbial metabolome by gas chromatography/mass spectrometry using automated alkyl chloroformate derivatization. Analytical chemistry, 85(15), 7388–7395. Retrieved from [Link]

-

Wang, M. L., & Wang, S. T. (2002). Simultaneous determination of alpha and beta hydroxy acids in personal care products by capillary gas chromatography. Journal of cosmetic science, 53(2), 99–108. Retrieved from [Link]

-

Erndim. (n.d.). Organic Acids Qualitative Analysis in Urine by GCMS. Retrieved from [Link]

-

ResearchGate. (2022). Why can't I get linearity with silylation of hydroxy acids with BSTFA?. Retrieved from [Link]

-

ResearchGate. (2020). Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. Retrieved from [Link]

-

IROA Technologies. (2025). Organic Acid Library: Standards for Accurate Metabolomics. Retrieved from [Link]

-

Scribd. (n.d.). Appendix G - Derivatization in GC MS. Retrieved from [Link]

-

Dishisha, T., Pyo, S. H., & Hatti-Kaul, R. (2014). A Study on Enhanced Expression of 3-Hydroxypropionic Acid Pathway Genes and Impact on Its Production in Lactobacillus reuteri. PloS one, 9(8), e103634. Retrieved from [Link]

-

Waters. (n.d.). Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector. Retrieved from [Link]

-

Bio-Rad. (n.d.). Organic Acid Analysis Standard Instructions. Retrieved from [Link]

-

Burgé, G., Cadu, A., & Soutif, A. (2015). 3-Hydroxypropionaldehyde (3-HPA) quantification by HPLC using a synthetic acrolein-free 3-hydroxypropionaldehyde system as analytical standard. RSC Advances, 5(105), 86321-86328. Retrieved from [Link]

-

ResearchGate. (2015). (PDF) 3-Hydroxypropionaldehyde (3-HPA) quantification by HPLC using synthetic acrolein-free 3-hydroxypropionaldehyde system as analytical standard. Retrieved from [Link]

-

Bibel, M. (2025). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. Retrieved from [Link]

-

ResearchGate. (n.d.). GC-MS chromatogram of 3-HPA system. Identification of each peak has.... Retrieved from [Link]

-

La Marca, G., Casetta, B., & Malvagia, S. (2017). Simultaneous determination of 3-hydroxypropionic acid, methylmalonic acid and methylcitric acid in dried blood spots: Second-tier LC-MS/MS assay for newborn screening of propionic acidemia, methylmalonic acidemias and combined remethylation disorders. PloS one, 12(9), e0184897. Retrieved from [Link]

-

Kim, J., Lee, S., & Kim, Y. (2022). In Vitro One-Pot 3-Hydroxypropanal Production from Cheap C1 and C2 Compounds. International journal of molecular sciences, 23(7), 3894. Retrieved from [Link]

-

Encyclopedia of Chromatography. (n.d.). Acids: Derivatization for GC Analysis. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Derivatization Methods in GC and GC/MS. Retrieved from [Link]

-

Go, E. P., & Siuzdak, G. (2004). High Sensitivity and Analyte Capture with Desorption/Ionization Mass Spectrometry on Silylated Porous Silicon. Analytical chemistry, 76(15), 4483–4488. Retrieved from [Link]

-

Aksenov, A. A., & Saldivar, R. H. (2022). Machine learning for identification of silylated derivatives from mass spectra. Nature communications, 13(1), 5424. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Derivatization Methods in GC and GC/MS. Retrieved from [Link]

-

ChemRxiv. (n.d.). Deciphering Isotopic Fine Structures of Silylated - Compounds in Gas Chromatography - Vacuum - Photoionization Orbitrap Mass Spectrometry of Bio. Retrieved from [Link]

- Google Patents. (n.d.). Method for producing 3-hydroxypropanal.

Sources

- 1. 3-Hydroxypropionic acid sodium salt | 6487-38-3 [chemicalbook.com]

- 2. Simultaneous determination of 3-hydroxypropionic acid, methylmalonic acid and methylcitric acid in dried blood spots: Second-tier LC-MS/MS assay for newborn screening of propionic acidemia, methylmalonic acidemias and combined remethylation disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. metbio.net [metbio.net]

- 4. Targeted analysis of organic acids with GC-MS/MS: Challenges and prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mn-net.com [mn-net.com]

- 6. usbio.net [usbio.net]

- 7. 3-Hydroxypropionic Acid-D4 Sodium Salt | CymitQuimica [cymitquimica.com]

- 8. iroatech.com [iroatech.com]

- 9. GC Derivatization Reagents | [Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. MSTFA/MSTFA-d9苯丙胺的衍生化,用于GC/MS检测和鉴定 [sigmaaldrich.com]

- 12. researchgate.net [researchgate.net]

- 13. シリル化試薬 | Thermo Fisher Scientific [thermofisher.com]

- 14. diverdi.colostate.edu [diverdi.colostate.edu]

- 15. gcms.cz [gcms.cz]

- 16. documents.thermofisher.com [documents.thermofisher.com]

- 17. researchgate.net [researchgate.net]

- 18. scispace.com [scispace.com]

3-Hydroxypropionic Acid-D4 Sodium Salt for urine metabolomics

Application Note & Protocol

Topic: Quantitative Analysis of 3-Hydroxypropionic Acid in Human Urine using 3-Hydroxypropionic Acid-D4 Sodium Salt and LC-MS/MS for Metabolomic Research

Introduction: The Significance of 3-Hydroxypropionic Acid and the Imperative for Precise Quantification

3-Hydroxypropionic acid (3-HPA), a beta-hydroxy acid, is a critical intermediate metabolite. It is involved in the catabolism of branched-chain amino acids and propionic acid derived from the gut microbiome.[1] Elevated levels of 3-HPA in urine can serve as a key biomarker for several inborn errors of metabolism, including propionic acidemia and methylmalonic aciduria.[2][3] Furthermore, as a product of microbial fermentation of dietary fiber, its concentration can offer insights into the metabolic activity and composition of the gut microbiota.[1] Given its diagnostic potential, the accurate and precise quantification of 3-HPA in complex biological matrices like urine is paramount for clinical research and drug development.

Urine metabolomics presents a unique analytical challenge due to high sample-to-sample variability in composition, including salts and endogenous compounds that can interfere with analysis.[4] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for targeted metabolite quantification due to its superior sensitivity and specificity.[5] However, even with advanced instrumentation, variations introduced during sample preparation, injection, and ionization can compromise data quality.[6][7]

To overcome these challenges, the principle of stable isotope dilution is employed. This protocol utilizes 3-Hydroxypropionic Acid-D4 Sodium Salt , a deuterium-labeled analogue of the target analyte, as an internal standard (IS).[8] Because the stable isotope-labeled (SIL) internal standard is chemically and physically almost identical to the endogenous analyte, it co-elutes chromatographically and experiences nearly identical effects from sample matrix and instrument variability.[6][9] By adding a known concentration of 3-HPA-D4 to every sample at the beginning of the workflow, we can use the ratio of the analyte's MS signal to the internal standard's MS signal for quantification. This ratiometric approach corrects for systematic and random errors, ensuring the highest degree of accuracy, precision, and trustworthiness in the final reported concentrations.[10][11]

Assay Principle

This method describes a robust procedure for the quantitative determination of 3-HPA in human urine. A fixed amount of 3-Hydroxypropionic Acid-D4 Sodium Salt is spiked into urine samples, calibrators, and quality controls. Proteins and other macromolecules are then removed via a simple precipitation step with an organic solvent. The resulting supernatant is directly analyzed by a reverse-phase LC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode. The concentration of endogenous 3-HPA is calculated from a calibration curve generated by plotting the peak area ratio of the analyte to the internal standard against the known concentrations of the calibrators.

Materials, Reagents, and Equipment

Reagents and Chemicals

-

3-Hydroxypropionic Acid (Analyte Standard) (e.g., Sigma-Aldrich, CAS 503-66-2)

-

3-Hydroxypropionic Acid-D4 Sodium Salt (Internal Standard) (e.g., United States Biological, CAS 1219804-96-2)

-

Methanol (LC-MS Grade)

-

Acetonitrile (LC-MS Grade)

-

Formic Acid (LC-MS Grade, >99%)

-

Deionized Water (18.2 MΩ·cm)

Consumables

-

1.5 mL Polypropylene Microcentrifuge Tubes

-

Pipette and Filter Tips

-

2 mL Amber Glass Autosampler Vials with Caps and Septa

Equipment

-

Analytical Balance (4-decimal place)

-

Vortex Mixer

-

Refrigerated Microcentrifuge (capable of >14,000 x g)

-

UHPLC System coupled to a Triple Quadrupole Mass Spectrometer (e.g., Agilent 1290 Infinity II/6470, Waters ACQUITY/Xevo TQ-S, Sciex ExionLC/Triple Quad 6500+)

Step-by-Step Protocols

Preparation of Standard and Internal Standard Stock Solutions

-

Analyte Primary Stock (1 mg/mL): Accurately weigh ~5.0 mg of 3-Hydroxypropionic Acid standard. Dissolve in methanol to a final concentration of 1.0 mg/mL in a 5 mL volumetric flask.

-

Internal Standard Primary Stock (1 mg/mL): Accurately weigh ~1.0 mg of 3-Hydroxypropionic Acid-D4 Sodium Salt. Dissolve in methanol to a final concentration of 1.0 mg/mL in a 1 mL volumetric flask.

-

Internal Standard Working Solution (ISWS) (1.0 µM): Prepare an intermediate dilution of the IS Primary Stock in 50:50 Methanol:Water. From this, prepare a final working solution at a concentration of 1.0 µM. This solution will be used to spike all samples.

-

Expert Insight: Adding the internal standard at the earliest possible stage of sample processing is critical to ensure it accounts for variability throughout the entire workflow, from extraction to injection.[9]

-

Preparation of Calibration Curve and Quality Control (QC) Samples

-

Calibration Standards: Perform serial dilutions from the Analyte Primary Stock using a blank matrix (e.g., 50:50 Methanol:Water or a pooled, analyte-free urine) to prepare a set of 8 calibration standards. A suggested concentration range is 0.05, 0.1, 0.5, 1.0, 5.0, 10, 25, and 50 µM.

-

Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (Low, Medium, High) from a separate weighing of the analyte standard, if possible. For example:

-

Low QC: 0.15 µM

-

Mid QC: 7.5 µM

-

High QC: 40 µM

-

Trustworthiness: QCs act as an independent check on the accuracy and precision of the calibration curve and the overall assay performance during the run.

-

Urine Sample Collection and Pre-treatment

-

Collection: For longitudinal or comparative studies, standardized collection procedures are crucial. First-morning voids are often preferred to minimize diurnal variation.[4]

-

Initial Processing: Immediately after collection, centrifuge urine samples at 2,000 x g for 10 minutes at 4°C to remove cells and particulate debris.

-

Storage: Transfer the supernatant to new, clearly labeled tubes and store at -80°C until analysis. Avoid repeated freeze-thaw cycles, as this can lead to the degradation of sensitive metabolites.[4]

Sample Preparation: Protein Precipitation

-

Thaw urine samples, calibrators, and QCs on ice.

-

Vortex each sample for 10 seconds.

-

In a clean 1.5 mL microcentrifuge tube, combine:

-

50 µL of Urine Sample (or Calibrator/QC)

-

10 µL of Internal Standard Working Solution (1.0 µM 3-HPA-D4)

-

-

Vortex for 5 seconds.

-

Add 200 µL of ice-cold Methanol containing 0.1% formic acid.

-

Vortex vigorously for 30 seconds to ensure complete mixing and protein precipitation.

-

Incubate at -20°C for 20 minutes to maximize protein precipitation.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer 150 µL of the clear supernatant to an autosampler vial for LC-MS/MS analysis.

Experimental Workflow Visualization

Caption: Workflow for 3-HPA quantification in urine.

LC-MS/MS Method Parameters

The following parameters provide a starting point for method development and should be optimized for the specific instrumentation used.

Liquid Chromatography (LC) Parameters

| Parameter | Recommended Setting |

| Column | Reversed-Phase C18, e.g., Agilent Zorbax Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Methanol |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | 0-1.0 min (5% B), 1.0-4.0 min (5-95% B), 4.0-5.0 min (95% B), 5.1-7.0 min (5% B) |

Causality: A gradient elution is used to effectively separate the polar 3-HPA from other urine components. The initial low organic phase allows for analyte retention on the C18 column, while the increasing concentration of methanol elutes the analyte and then cleanses the column of more hydrophobic compounds.

Mass Spectrometry (MS/MS) Parameters

| Parameter | Recommended Setting |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

| Gas Temperature | 325°C |

| Gas Flow | 10 L/min |

| Nebulizer Pressure | 35 psi |

| Capillary Voltage | 3500 V |

| MRM Transitions | See Table below |

Table of Optimized MRM Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |

| 3-Hydroxypropionic Acid | 89.0 | 71.0 | 50 | 8 |

| 3-HPA-D4 (IS) | 93.0 | 74.0 | 50 | 8 |

Note: The precursor ion [M-H]⁻ for 3-HPA (C₃H₆O₃, MW 90.08) is m/z 89.0. The product ion m/z 71.0 corresponds to the loss of H₂O. For 3-HPA-D4, the precursor [M-H]⁻ is m/z 93.0, and the corresponding product ion after water loss is m/z 74.0. These transitions must be empirically optimized on the specific mass spectrometer being used.

Data Analysis and Quality Control

-

Calibration Curve: Using the data processing software (e.g., Agilent MassHunter, Waters MassLynx), integrate the chromatographic peaks for both the 3-HPA and 3-HPA-D4 MRM transitions. Calculate the Peak Area Ratio (PAR) for each calibrator: PAR = (Peak Area of 3-HPA) / (Peak Area of 3-HPA-D4)

-

Plot the PAR against the known concentration of the calibration standards. Perform a linear regression analysis, which should have a correlation coefficient (r²) of ≥ 0.99.

-

Quantification: Determine the concentration of 3-HPA in the unknown urine samples and QCs by applying their measured PAR to the regression equation from the calibration curve.

-

Acceptance Criteria: For the run to be considered valid, at least 2/3 of the QC samples must be within ±15% of their nominal concentration (±20% for the lowest QC).[14]

Example Calibration Data

| Concentration (µM) | Analyte Area | IS Area | Area Ratio |

| 0.05 | 1250 | 51200 | 0.024 |

| 0.10 | 2600 | 52100 | 0.050 |

| 0.50 | 13100 | 51500 | 0.254 |

| 1.00 | 25900 | 50900 | 0.509 |

| 5.00 | 130500 | 51300 | 2.544 |

| 10.00 | 261000 | 51000 | 5.118 |

| 25.00 | 645000 | 50500 | 12.772 |

| 50.00 | 1280000 | 49800 | 25.703 |

References

-

SCION Instruments. (2025, April 21). The Role of Internal Standards In Mass Spectrometry. Available at: [Link]

- Urine Metabolomics: Technologies, Research Applications, and Best Practices. (n.d.). Vertex AI Search.

-

Weldon, C., & Panitchpakdi, M. (2025, March 5). Extraction Protocol for untargeted LC-MS/MS - Urine. protocols.io. Available at: [Link]

-

Fong, K. (2025, December 1). Quantitative Mass Spectrometry: Part II. Spectroscopy Online. Available at: [Link]

-

BioPharma Services. (2023, December 11). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe? Available at: [Link]

-

Gas-par, H., & Si-mo, C. (2019). Targeting human urinary metabolome by LC–MS. Repositori UPF. Available at: [Link]

-

Truchot, E., et al. (2021). Optimization of Sample Preparation for Metabolomics Exploration of Urine, Feces, Blood and Saliva in Humans Using Combined NMR and UHPLC-HRMS Platforms. Metabolites, 11(7), 433. Available at: [Link]

-

SCION Instruments. (2023, August 10). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them? Available at: [Link]

-

Khaniani, M. S., et al. (2018). A Simple and Convenient Synthesis of Unlabeled and 13C-Labeled 3-(3-Hydroxyphenyl)-3-Hydroxypropionic Acid and Its Quantification in Human Urine Samples. Metabolites, 8(4), 80. Available at: [Link]

-

NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards? Available at: [Link]

-

SCION Instruments. (2023, August 10). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them? Available at: [Link]

-

Rupa Health. (n.d.). 3-(3-hydroxyphenyl)-3-hydroxypropionic Acid. Available at: [Link]

-

Lab Results explained. (n.d.). 3-Hydroxypropionic Acid - Metabolic Analysis Markers (Urine). Available at: [Link]

-

Khaniani, M. S., et al. (2018). A Simple and Convenient Synthesis of Unlabeled and 13C-Labeled 3-(3-Hydroxyphenyl)-3-Hydroxypropionic Acid and Its Quantification in Human Urine Samples. PubMed. Available at: [Link]

-

Scherer, M., et al. (2021). A Sensitive LC–MS/MS Method for the Quantification of 3-Hydroxybenzo[a]pyrene in Urine-Exposure Assessment in Smokers and Users of Potentially Reduced-Risk Products. Separations, 8(10), 171. Available at: [Link]

-

Wikipedia. (n.d.). 3-Hydroxypropionic acid. Available at: [Link]

-

Nagy, Z., et al. (2017). Simultaneous determination of 3-hydroxypropionic acid, methylmalonic acid and methylcitric acid in dried blood spots: Second-tier LC-MS/MS assay for newborn screening of propionic acidemia, methylmalonic acidemias and combined remethylation disorders. PLoS One, 12(9), e0184897. Available at: [Link]

-

Ren, L., et al. (2023). Changes in the Urine Metabolomic Profile in Patients Recovering from Severe COVID-19. International Journal of Molecular Sciences, 24(3), 2329. Available at: [Link]

- Google Patents. (n.d.). US20210292267A1 - Production and separation of 3-hydroxypropionic acid.

-

Sari, F. N., et al. (2020). Development and Validation of a Direct LC-MS-MS Method to Determine the Acrolein Metabolite 3-HPMA in Urine. ResearchGate. Available at: [Link]

-

Lab Results explained. (n.d.). 3-Hydroxypropionic - Organic Acids, Comprehensive, Quantitative. Available at: [Link]

-

Agilent. (2007, September 15). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Available at: [Link]

-